LPS‑Selective Functional Bias vs. Pan‑Active Co‑Isolated Metabolites Compound 3 and Compound 5
Anti‑inflammatory agent 12 (Compound 2) exhibits a qualitatively distinct activity pattern. While the co‑isolated metabolites Compound 3 (13,28‑epoxy‑3β,7β,21β‑trihydroxy‑urs‑11‑ene) and Compound 5 (3β,21β,24,28‑tetrahydroxy‑urs‑12‑en‑30‑oic acid) showed considerable inhibitory effects on both LPS‑ and HMGB1‑induced NO release, Compound 2 demonstrated a significant bias toward the LPS‑driven response, with an IC₅₀ of 2.22 μM against LPS‑induced NO and markedly lower activity in the HMGB1 model [REFS‑1]. This functional selectivity is not observed for the parent compound uvaol or for the pan‑active metabolites from the same study.
| Evidence Dimension | Pathway selectivity (LPS vs. HMGB1) in NO release inhibition |
|---|---|
| Target Compound Data | Compound 2 (Anti‑inflammatory agent 12): strong inhibition of LPS‑induced NO (IC₅₀ = 2.22 μM); weak activity against HMGB1‑induced NO |
| Comparator Or Baseline | Compound 3 and Compound 5: considerable inhibition of both LPS‑ and HMGB1‑induced NO (dual‑pathway activity); Uvaol (parent): no reported selectivity |
| Quantified Difference | Qualitative functional bias — Target compound preferentially inhibits PAMP‑triggered (LPS) over DAMP‑triggered (HMGB1) inflammation, whereas comparators are dual‑active |
| Conditions | NO release assay in RAW 264.7 mouse macrophages stimulated with LPS (PAMP) or HMGB1 (DAMP); data from the same experimental series reported in Bioorg. Med. Chem. Lett. 2022 |
Why This Matters
This selectivity allows researchers to dissect PAMP‑specific signaling without confounding DAMP‑pathway inhibition, a capability that generic pentacyclic triterpenes or the co‑isolated metabolites do not provide.
- [1] Jiang X, Shen P, Zhou J, et al. Microbial transformation and inhibitory effect assessment of uvaol derivates against LPS and HMGB1 induced NO production in RAW264.7 macrophages. Bioorg Med Chem Lett. 2022;58:128523. doi:10.1016/j.bmcl.2021.128523 View Source
